molecular formula C8H11BO3 B157728 2-Methoxy-5-methylphenylboronic acid CAS No. 127972-00-3

2-Methoxy-5-methylphenylboronic acid

Cat. No.: B157728
CAS No.: 127972-00-3
M. Wt: 165.98 g/mol
InChI Key: CSVKZOZMPSRLTC-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Methoxy-5-methylphenylboronic acid is known to undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

2-Methoxy-5-methylphenylboronic acid can be compared with other boronic acids such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and selectivity in various chemical reactions.

Biological Activity

2-Methoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence several signaling pathways related to cell growth, apoptosis, and immune responses.

Molecular Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptors : It has been suggested that this compound can bind to specific receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting specific pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reduction of cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Mechanisms : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress, indicating its role as a potential therapeutic agent for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorReduced viability in cancer cell lines
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Synthesis and Applications

The synthesis of this compound typically involves the reaction of phenolic compounds with boron reagents. Its applications extend beyond biological activity into synthetic organic chemistry, where it serves as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVKZOZMPSRLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378487
Record name 2-Methoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-00-3
Record name 2-Methoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-5-methylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound was prepared in a manner similar to that of 5-Fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 2-bromo-4-methylanisole (2.00 g, 9.94 mmol), n-BuLi (2.5 M in hexanes; 4.00 mL, 10 mmol), and trimethylborate (3.4 mL, 30 mmol) to afford 1.60 g (96%) of 2-methoxy-5-methylphenylboronic acid which was used without further purification.
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Synthesis routes and methods II

Procedure details

This compound was prepared in a manner similar to that of 5-fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 2-bromo-4-methylanisole (2.00 g, 9.94 mmol), n-BuLl (2.5M in hexanes; 4.00 mL, 10 mmol), and trimethylborate (3.4 mL, 30 mmol) to afford 1.60 g (96%) of 2-methoxy-5-methylphenylboronic acid which was used without further purification.
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0 (± 1) mol
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reactant
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2 g
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3.4 mL
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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